

Physical and chemical properties of 1-acetylazepan-2-one

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Compound of Interest

Compound Name: Acetyl caprolactam

Cat. No.: B1259323

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An In-Depth Technical Guide to 1-acetylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-acetylazepan-2-one, also known as N-acetyl- ϵ -caprolactam. The document details its chemical identity, physicochemical characteristics, spectral data, synthesis and purification protocols, reactivity, and potential biological significance. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies and visualizations of key processes are included to support researchers and drug development professionals in their understanding and application of this compound.

Chemical Identity and Physical Properties

1-acetylazepan-2-one is a derivative of ϵ -caprolactam, a key monomer in the production of Nylon-6. The introduction of an acetyl group to the nitrogen atom modifies its chemical properties, making it a subject of interest in organic synthesis and polymer chemistry.

Table 1: Chemical Identifiers of 1-acetylazepan-2-one

Identifier	Value
IUPAC Name	1-acetylazepan-2-one[1][2]
Synonyms	N-Acetyl-ε-caprolactam, N-Acetylcaprolactam, Acetylcaprolactam[2][3]
CAS Number	1888-91-1[2][4]
Molecular Formula	C ₈ H ₁₃ NO ₂ [2][4]
Molecular Weight	155.19 g/mol [2][4]
InChI Key	QISSLHPKTCLLDL-UHFFFAOYSA-N[2]
SMILES	CC(=O)N1CCCCC1=O[2]

Table 2: Physical Properties of 1-acetylazepan-2-one

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	134-135 °C at 26 mmHg	[4]
Density	1.094 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.489	[4]
Water Solubility	81.7 g/L at 20 °C	[4]
LogP	0.95 at 23 °C	[3]
Vapor Pressure	2.71 Pa at 20 °C	[4]
Flash Point	>110 °C (>230 °F)	[4]

Synthesis and Purification

A common and efficient method for the synthesis of 1-acetylazepan-2-one is the acetylation of ε-caprolactam using acetic anhydride. The following protocol provides a detailed procedure for its laboratory-scale preparation and subsequent purification.

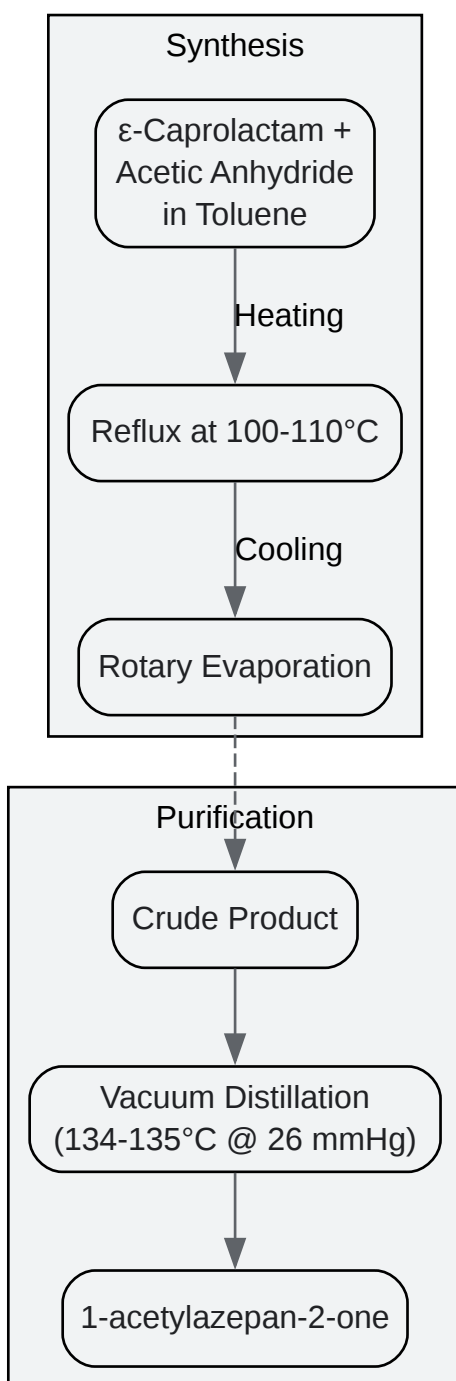
Experimental Protocol: Synthesis of 1-acetylazepan-2-one

Materials:

- ϵ -Caprolactam
- Acetic anhydride
- Toluene
- Apparatus for heating under reflux
- Apparatus for vacuum distillation[5][6][7]

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ϵ -caprolactam in toluene.
- Add a molar excess of acetic anhydride to the solution.
- Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for a duration sufficient to ensure complete acetylation, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the toluene and excess acetic anhydride under reduced pressure using a rotary evaporator.
- The crude product is then purified by vacuum distillation.[5][6][7]



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Synthesis and Purification Workflow

Spectral Analysis

The structural elucidation of 1-acetylazepan-2-one is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-acetylazepan-2-one exhibits characteristic signals corresponding to the protons of the acetyl group and the seven-membered ring.

Table 3: ¹H NMR Spectral Data of 1-acetylazepan-2-one

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.8	t	2H	-N-CH ₂ - (C7-H)
~2.5	s	3H	-C(=O)-CH ₃
~2.4	t	2H	-CH ₂ -C(=O) (C2-H)
~1.7	m	6H	-CH ₂ -CH ₂ -CH ₂ - (C3-H, C4-H, C5-H)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data of 1-acetylazepan-2-one

Chemical Shift (δ , ppm)	Assignment
~175	Lactam Carbonyl (C=O)
~171	Acetyl Carbonyl (C=O)
~45	-N-CH ₂ - (C7)
~37	-CH ₂ -C(=O) (C2)
~29	Methylene Carbons (C4, C5)
~27	Acetyl Methyl (-CH ₃)
~23	Methylene Carbon (C3)

FTIR Spectroscopy

The infrared spectrum of 1-acetylazepan-2-one is characterized by strong absorption bands corresponding to the carbonyl groups.

Table 5: FTIR Spectral Data of 1-acetylazepan-2-one

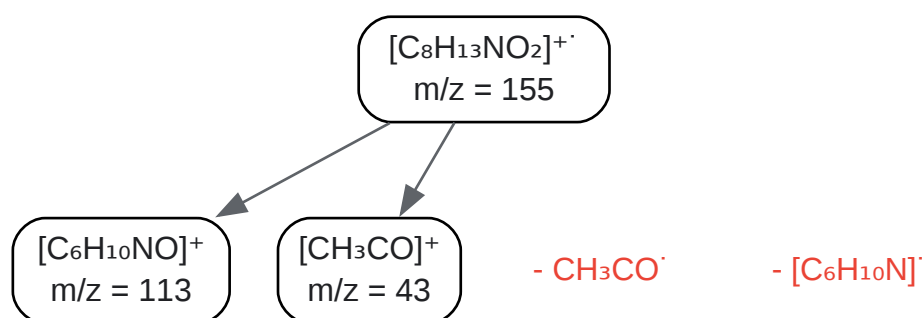
Wavenumber (cm ⁻¹)	Vibrational Mode
~2930, 2860	C-H stretching (aliphatic)
~1700	C=O stretching (acetyl carbonyl)
~1680	C=O stretching (lactam carbonyl)
~1260	C-N stretching

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 1-acetylazepan-2-one results in fragmentation patterns that can be used for its identification. The molecular ion peak is observed at m/z 155.

Key Fragmentation Pathways:

- Loss of the acetyl group: A prominent fragmentation involves the cleavage of the N-acetyl bond, leading to the formation of a caprolactam cation radical at m/z 113.
- Formation of an acylium ion: Cleavage of the bond between the nitrogen and the acetyl carbonyl can result in the formation of a stable acylium ion at m/z 43 ($[\text{CH}_3\text{CO}]^+$).



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Mass Spectrometry Fragmentation

Chemical Reactivity and Stability

Reactivity

- Activator in Anionic Polymerization: 1-acetylazepan-2-one is a well-established activator for the anionic ring-opening polymerization of ϵ -caprolactam to produce Nylon-6. The acetyl group enhances the susceptibility of the lactam ring to nucleophilic attack by the caprolactam anion, thereby initiating polymerization.
- Hydrolysis: As an N-acyl lactam, 1-acetylazepan-2-one is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the acetyl group to regenerate ϵ -caprolactam and acetic acid. The rate of hydrolysis is dependent on pH and temperature.^[8]
- Incompatibility: The compound is incompatible with strong oxidizing agents.^[4]

Thermal Stability

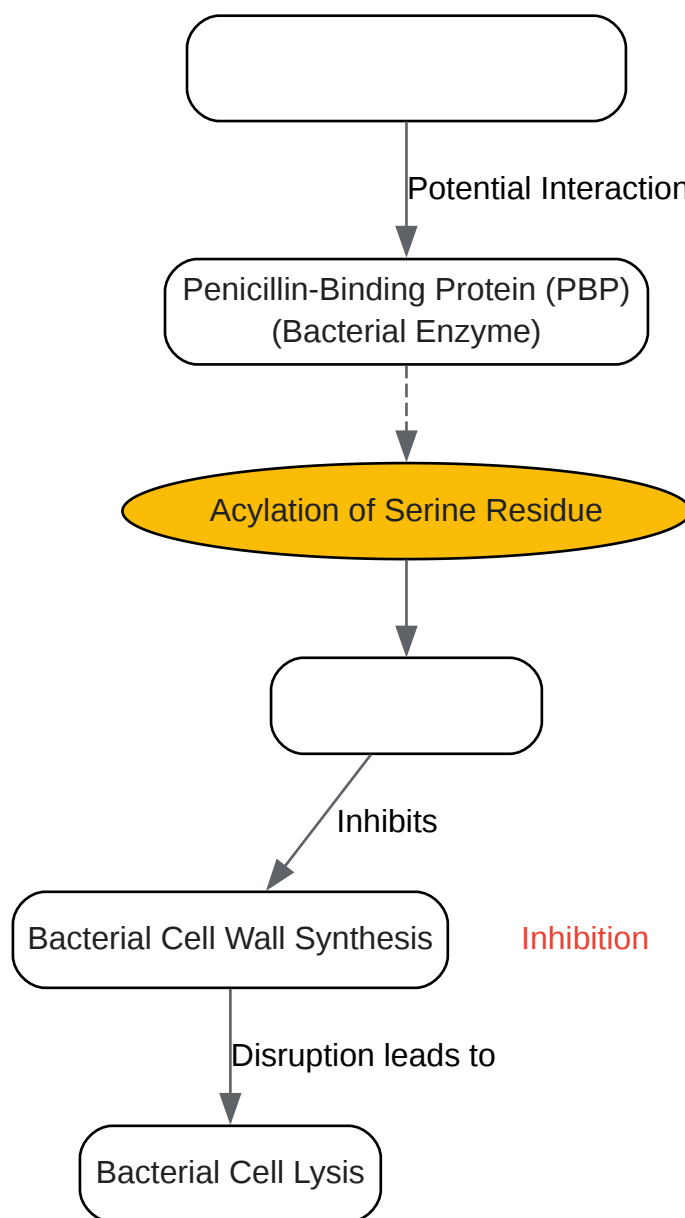
While specific thermogravimetric analysis (TGA) data for pure 1-acetylazepan-2-one is not readily available, studies on polymers derived from N-substituted caprolactams suggest that the N-acetyl group can influence thermal stability.^[9] The disruption of hydrogen bonding

present in unsubstituted polyamides generally leads to lower melting points.[9] The compound itself is stable under normal storage conditions in a dry environment at room temperature.[4]

Potential Biological Activity

Direct studies on the biological activity of 1-acetylazepan-2-one are limited. However, the β -lactam ring is a key structural motif in a wide range of antibiotics, such as penicillins and cephalosporins.[10] These antibiotics typically function by inhibiting bacterial cell wall synthesis. Furthermore, various N-acyl lactams have been investigated for their potential as antibacterial agents and enzyme inhibitors.[1][11]

The biological activity of β -lactams is often associated with their ability to acylate serine residues in the active sites of penicillin-binding proteins (PBPs), thereby inactivating these enzymes and disrupting peptidoglycan synthesis. While 1-acetylazepan-2-one lacks the typical structural features of potent β -lactam antibiotics, its N-acyl lactam structure suggests a potential, albeit likely weak, for interaction with biological nucleophiles.



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